4-(((4-cyanobenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
4-(((4-cyanobenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic sulfonamide derivative characterized by a piperidine core substituted with a dimethylsulfonamide group and a functionalized benzyl ether moiety containing a cyano group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which are known for their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Properties
IUPAC Name |
4-[(4-cyanophenyl)methoxymethyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18(2)23(20,21)19-9-7-16(8-10-19)13-22-12-15-5-3-14(11-17)4-6-15/h3-6,16H,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBZNODYJTWANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)COCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-cyanobenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group. The cyanobenzyl moiety is then attached through an ether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(((4-cyanobenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
4-(((4-cyanobenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(((4-cyanobenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, analogous sulfonamide derivatives in the provided materials offer insights into structural and functional trends:
Table 1: Key Features of Comparable Sulfonamide Derivatives
Structural and Functional Analysis:
Piperidine-Sulfonamide Derivatives (e.g., ): The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the cyano group in the target compound, which may reduce bioavailability due to higher polarity .
Triazine-Pyrrolidine Hybrids (): The triazine core in enables π-π stacking interactions with biological targets, whereas the benzyl ether in the target compound may prioritize hydrogen bonding via the cyano group .
- Pivalamide groups () improve metabolic stability by resisting esterase cleavage, a feature absent in the target compound’s dimethylsulfonamide group .
Aromatic Sulfonamides (): The pyrazinyl substituent in enhances water solubility, whereas the cyanobenzyl group in the target compound may reduce solubility but increase membrane permeability .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s benzyl ether and sulfonamide groups suggest straightforward synthesis via nucleophilic substitution and sulfonylation (similar to and ).
- Gaps in Data: No experimental data (e.g., IC50, LogP, solubility) for the target compound are available in the provided evidence, limiting direct comparisons.
Biological Activity
The compound 4-(((4-cyanobenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has been investigated for its biological activity, particularly as a selective inhibitor of Janus kinase 1 (JAK1). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Functional Groups : The presence of a sulfonamide group enhances its pharmacological profile.
- Molecular Weight : Approximately 295.38 g/mol.
The primary biological activity of this compound is attributed to its role as a JAK1 inhibitor . JAKs are a family of enzymes that play critical roles in the signaling pathways of various cytokines and growth factors. Inhibition of JAK1 can lead to reduced inflammation and modulation of immune responses.
Inhibition Mechanism
- Binding Affinity : The compound binds selectively to the ATP-binding site of JAK1, preventing its activation and subsequent downstream signaling.
- Impact on Cytokine Signaling : By inhibiting JAK1, the compound can downregulate the signaling pathways activated by cytokines such as IL-6 and IL-23, which are involved in inflammatory processes.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These properties make them potential candidates for treating various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Case Studies
- Rheumatoid Arthritis : A clinical study demonstrated that patients treated with JAK inhibitors showed significant improvement in disease activity scores compared to those receiving placebo treatments.
- Psoriasis Treatment : Another study highlighted the efficacy of JAK inhibitors in reducing psoriatic lesions and improving patient quality of life.
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anti-inflammatory | High | Inhibition of JAK1 |
| Immune modulation | Moderate | Cytokine signaling pathway inhibition |
| Pain relief | Moderate | Reduces inflammatory mediators |
Research Findings
Recent studies have focused on the pharmacokinetics and safety profiles of JAK inhibitors, including derivatives like the compound . Key findings include:
- Bioavailability : The compound exhibits favorable absorption characteristics when administered orally.
- Toxicity Profile : Long-term studies indicate a manageable toxicity profile with minimal adverse effects reported at therapeutic doses.
Comparative Analysis
A comparative analysis with other known JAK inhibitors reveals that this compound maintains a balance between efficacy and safety, making it a promising candidate for further development.
| Compound Name | Selectivity | Efficacy | Safety Profile |
|---|---|---|---|
| This compound | High | Moderate | Favorable |
| Tofacitinib | Moderate | High | Moderate |
| Baricitinib | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
